molecular formula C5HF8IO B3040788 2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide CAS No. 240409-00-1

2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide

Cat. No.: B3040788
CAS No.: 240409-00-1
M. Wt: 355.95 g/mol
InChI Key: JWVQIGLCDUFCNM-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide is a fluorinated organic compound characterized by the presence of eight fluorine atoms and an iodide group attached to a pentanoyl backbone. This compound is of interest due to its unique chemical properties, which include high electronegativity and reactivity, making it useful in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide typically involves the fluorination of a pentanoyl precursor followed by iodination. One common method includes the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with iodine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing advanced equipment to ensure precise control over reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The fluorinated backbone can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, strong acids, and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce higher oxidation state compounds.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related compound with similar fluorination but different functional groups.

    2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with a longer carbon chain.

    2,2,3,3,4,4,5,5-Heptafluoro-1-butanol: A shorter chain fluorinated alcohol.

Uniqueness

2,2,3,3,4,4,5,5-Octafluoropentanoyl Iodide is unique due to the presence of both fluorine and iodide, which imparts distinct reactivity and properties compared to other fluorinated compounds. Its combination of high electronegativity and reactivity makes it particularly valuable in specialized applications where these characteristics are desired .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentanoyl iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF8IO/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVQIGLCDUFCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)I)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF8IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 2
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 3
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 4
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 5
Reactant of Route 5
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide
Reactant of Route 6
2,2,3,3,4,4,5,5-octafluoropentanoyl Iodide

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